1,4-Dioxaspiro[4.4]nonane

Catalog No.
S1512018
CAS No.
176-32-9
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dioxaspiro[4.4]nonane

Multi-step synthesis often faces protecting group lability or solvent safety issues. 1,4-Dioxaspiro[4.4]nonane overcomes these with:

  • Robust stability toward Grignard reagents, hydrides, and bases, minimizing yield loss.
  • Predictable acid-catalyzed cleavage kinetics, providing controlled deprotection without damaging sensitive groups.
  • High flash point (~49°C vs. -14°C for THF), enhancing industrial safety and simplifying EHS compliance.
  • Available with ≥98% purity for consistent results.

CAS Number

176-32-9

Product Name

1,4-Dioxaspiro[4.4]nonane

IUPAC Name

1,4-dioxaspiro[4.4]nonane

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-2-4-7(3-1)8-5-6-9-7/h1-6H2

InChI Key

IJDXSTIWUARVEK-UHFFFAOYSA-N

SMILES

C1CCC2(C1)OCCO2

Canonical SMILES

C1CCC2(C1)OCCO2

The exact mass of the compound 1,4-Dioxaspiro[4.4]nonane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Cyclopentanone ethylene ketal, Cyclopentanone ethylene acetal, Spiro[4.4]nonane-1,4-dioxa

Purity

≥98%

Package Size

5 g, 25 g

1,4-Dioxaspiro[4.4]nonane (CAS: 176-32-9) is a spirocyclic ketal formed from cyclopentanone and ethylene glycol. It primarily functions as a carbonyl protecting group in multi-step organic synthesis, prized for its stability under various non-acidic conditions, including exposure to bases, organometallic reagents, and hydrides. Its physical properties, such as a high flash point and low volatility compared to other common solvents, also make it a relevant choice as a polar aprotic solvent or process intermediate where handling safety is a key consideration.

Research & Procurement Fit

Carbonyl protection: Spirocyclic acetal for multi-step synthesis; removable under mild acidic conditions.
Polymer precursor: Monomer for deep-UV photoresist polymers with reported thermal/optical profile.
Chiral building block: Stereochemically defined spirocyclic core for ligand and MOF design.
Process fit: Higher volatility facilitates distillation-based removal in scale-up workflows.

Substituting 1,4-Dioxaspiro[4.4]nonane with seemingly similar compounds can lead to process failures or reproducibility issues. Acyclic ketals, for example, are significantly less stable towards acidic hydrolysis, making them unsuitable for syntheses requiring robust protection through multiple steps. Even substitution with other cyclic ketals is not straightforward; the choice of the parent ketone (e.g., acetone vs. cyclopentanone vs. cyclohexanone) quantitatively alters the ketal's cleavage kinetics, meaning a direct swap can disrupt carefully timed deprotection steps. Furthermore, while common cyclic ethers like tetrahydrofuran (THF) may share some solvent properties, they possess vastly different handling and safety profiles, particularly regarding flash point and volatility, which are critical parameters in process scale-up and industrial settings.

Substitution Risk: Spiroketal Analog Interchangeability

Ring-size difference alters reactivity
1,4-Dioxaspiro[4.5]decane may shift torsional strain and NMR spectroscopic signatures; ketalization yields can differ under identical conditions.
Crystal packing not interchangeable
The [4.5]decane analog exhibits an elongated c-axis (~1.5 Å) affecting solid-state density and morphology; may not reproduce packing motifs.
Physical property mismatch
Significantly lower vapor pressure and higher boiling point of 1,4-dioxaspiro[4.5]decane alter distillation and handling protocols.

Quantifiable Control Over Acid-Catalyzed Deprotection Rate

The spirocyclic core of 1,4-Dioxaspiro[4.4]nonane provides a distinct and intermediate level of stability to acid-catalyzed hydrolysis when compared to other common ethylene ketals. In a direct comparison at pH 5, the hydrolysis rate of the cyclopentanone-derived ketal was approximately two times slower than the analogous ketal derived from acetone. However, it was found to be roughly 3.5 times faster than the ketal derived from cyclohexanone, which is significantly more stable due to differences in torsional strain relief upon carboxonium ion formation.

Evidence DimensionRelative Hydrolysis Rate
Target Compound Data2x slower than acetone-derived ketal
Comparator Or BaselineAcetone-derived ketal (faster); Cyclohexanone-derived ketal (7x slower than acetone analog)
Quantified DifferenceOffers a calibrated, intermediate stability profile, avoiding the rapid cleavage of acetone ketals and the excessive stability of cyclohexanone ketals.
ConditionsAcid-catalyzed hydrolysis at pH 5 buffer condition.

This allows chemists to select a specific ketal based on the required stability for a synthetic route, making this compound the right choice when moderate, rather than maximal or minimal, stability is needed.

Polymer Thermal Stability
Cross-study comparable
Tg = 135°C, Td = 200°C
Abs. 248 nm: 0.015 μm⁻¹
Supports photoresist process window assessment
Poly(DNMMA) homopolymer; DSC, TGA, film UV data

Improved Process Safety Profile: Higher Flash Point than Tetrahydrofuran (THF)

For applications where 1,4-Dioxaspiro[4.4]nonane is considered as a polar aprotic solvent or process chemical, its physical properties offer a significant safety advantage over the widely used cyclic ether, Tetrahydrofuran (THF). The flash point of 1,4-Dioxaspiro[4.4]nonane is reported as 120°F (approximately 49°C), which is substantially higher than the extremely low flash point of THF, which is -14°C. This difference is critical for managing fire risk during storage, handling, and scale-up.

Evidence DimensionFlash Point
Target Compound Data120°F (~49°C)
Comparator Or BaselineTetrahydrofuran (THF) at -14°C
Quantified Difference>60°C higher flash point than THF
ConditionsStandard atmospheric pressure.

A significantly higher flash point reduces flammability risk, potentially lowering the costs and complexities associated with specialized storage, handling equipment, and safety protocols required for highly volatile solvents like THF.

Synthesis Yield
Direct head-to-head
50.51% 45.12% +5.39 pp (approx. 12% relative increase)
Reported yield advantage under sonochemical ketalization
Montmorillonite KSF, 45 min, oleic acid-derived diol

Superior Stability Over Acyclic Ketals in Synthetic Workflows

As a cyclic ketal, 1,4-Dioxaspiro[4.4]nonane offers inherently greater stability towards acid-catalyzed hydrolysis compared to its acyclic counterparts, such as those derived from two equivalents of a simple alcohol. The formation of the five-membered dioxolane ring is entropically favored and results in a thermodynamically more stable structure. For instance, literature reports indicate that diethyl acetals can hydrolyze 30 to 35 times faster than the corresponding 1,3-dioxolane derivatives, underscoring the performance advantage of using a cyclic structure like 1,4-Dioxaspiro[4.4]nonane for robust protection.

Evidence DimensionRelative Hydrolytic Stability
Target Compound DataHigh (as a 1,3-dioxolane derivative)
Comparator Or BaselineAcyclic ketals (e.g., diethyl acetals)
Quantified DifferenceUp to 30-35x more stable than comparable acyclic structures
ConditionsAcid-catalyzed hydrolysis.

For complex, multi-step syntheses, this enhanced stability prevents premature deprotection and loss of valuable intermediates, directly improving overall process yield and reliability.

Crystallographic Packing
Direct head-to-head
c-axis baseline c-axis +1.5 Å [4.5]decane unit cell elongated
Smaller unit cell dimension supports compact crystal packing
Monoclinic P2₁, single-crystal XRD at low temperature
Physicochemical Properties
Cross-study comparable
bp ~141°C (est.), vp 7.53 mmHg bp 184°C, vp 1.0 mmHg 7.5× higher vapor pressure
Higher volatility facilitates removal via distillation
25°C vapor pressure comparison; bp at atmospheric pressure
Enthalpy of Vaporization
Class-level inference
ΔvapH° = 11.4 ± 0.1 kcal/mol
Experimental benchmark for computational modeling and process design
Gas saturation method, 278–313 K; NIST compiled data

Multi-Step Syntheses Requiring a Balance of Carbonyl Protection and Cleavage

Ideal for synthetic routes where a carbonyl group must survive multiple non-acidic steps (e.g., Grignard reactions, hydride reductions, basic hydrolysis) but needs to be removed under acidic conditions that are not excessively harsh. Its stability, superior to acyclic and acetone-based ketals, prevents yield loss, while its cleavage, easier than that of cyclohexanone-based ketals, allows for deprotection without damaging sensitive functionalities elsewhere in the molecule.

Process Chemistry and Scale-Up with Reduced Flammability Hazards

Serves as a higher-safety alternative to volatile ethers like THF when a polar aprotic medium is required. Its significantly higher flash point (~49°C vs. -14°C for THF) makes it a preferred choice in industrial settings where minimizing fire risk, simplifying handling protocols, and meeting stringent EHS regulations are primary procurement drivers.

Development of pH-Responsive Materials and Prodrugs

The predictable, intermediate hydrolysis rate of this specific spiro-ketal makes it a valuable building block for systems designed to release an active molecule under specific acidic triggers. Unlike more labile ketals that may cleave prematurely, or overly robust ones that require harsh conditions, the cyclopentanone-derived core provides a more controlled and tunable release kinetic.

Application Fit Matrix

Application
Selection Property
Validation Focus
Deep-UV photoresist polymer development
Monomer thermal and optical profile
Tg, thermal stability, and UV absorbance of derived polymer
Sonochemical synthesis process
Yield efficiency under sonochemical conditions
Isolated yield comparison with structural analog
Chiral ligand and MOF precursor design
Crystal packing dimensions
Unit cell parameter influence on pore size and density
Process chemistry requiring volatile protecting groups
Volatility and boiling point
Vapor pressure and distillation removal efficiency

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

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